An In-Depth Technical Guide to (3R,4S)-3,4-Dimethylpiperidin-4-ol: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to (3R,4S)-3,4-Dimethylpiperidin-4-ol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,4S)-3,4-Dimethylpiperidin-4-ol is a chiral heterocyclic compound belonging to the substituted piperidine class of molecules. The piperidine ring is a prevalent scaffold in numerous natural products and synthetic pharmaceuticals, valued for its versatile biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of (3R,4S)-3,4-Dimethylpiperidin-4-ol, discusses potential stereoselective synthetic strategies for its preparation, and explores its prospective applications in medicinal chemistry and drug discovery, drawing insights from related substituted piperidin-4-ol analogs.
Introduction to Substituted Piperidin-4-ols
The piperidine nucleus is a fundamental structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Modifications to the piperidine scaffold, such as the introduction of substituents at various positions, can significantly influence the molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties. Specifically, 4-hydroxypiperidines and their derivatives have garnered considerable attention due to their demonstrated biological activities, which span from central nervous system (CNS) effects to antimicrobial and anticancer properties.[1][3] The stereochemistry of these substituents plays a crucial role in their interaction with biological targets, making the synthesis of stereochemically pure isomers a critical aspect of drug development.
Physicochemical Properties of (3R,4S)-3,4-Dimethylpiperidin-4-ol
The fundamental properties of (3R,4S)-3,4-Dimethylpiperidin-4-ol are summarized in the table below. These have been determined based on its chemical structure.
| Property | Value | Source |
| Chemical Formula | C₇H₁₅NO | - |
| Molecular Weight | 129.20 g/mol | [4] |
| Stereochemistry | (3R,4S) | - |
| CAS Number | Not explicitly found for this stereoisomer. The hydrochloride salt of the racemic mixture is 1951444-36-2. | [5] |
| Canonical SMILES | CC1CNCCC1(C)O | [5] |
| InChI Key | GKFHXLBQEPBDPT-UHFFFAOYSA-N (for the racemic base) | [5] |
Stereoselective Synthesis Strategies
General Approaches to Substituted Piperidin-4-ols
The synthesis of piperidin-4-ones, which are common precursors to piperidin-4-ols, can be achieved through various methods, including the Mannich reaction.[3] Subsequent reduction of the ketone or addition of an organometallic reagent can yield the desired alcohol. For the synthesis of 3,4-disubstituted piperidines, controlling the stereochemistry is paramount. Methodologies such as carbonyl ene and Prins cyclizations have been employed to generate both cis and trans isomers.[6]
Potential Synthetic Pathway for (3R,4S)-3,4-Dimethylpiperidin-4-ol
A plausible synthetic route to achieve the desired cis stereochemistry could involve a multi-step process starting from a suitable precursor. One such conceptual pathway is outlined below.
Figure 1. Conceptual synthetic pathway.
Experimental Protocol (Hypothetical):
-
Stereoselective Methylation of N-protected-3-methyl-4-piperidone: An N-protected 3-methyl-4-piperidone would be reacted with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium. The choice of the nitrogen protecting group and reaction conditions (solvent, temperature) would be critical to influence the stereochemical outcome of the nucleophilic addition to the carbonyl group, aiming for the formation of the desired cis-alcohol.
-
Deprotection: The resulting N-protected (3R,4S)-3,4-dimethyl-4-hydroxypiperidine would then be subjected to appropriate deprotection conditions to yield the final product.
Spectroscopic Characterization (Anticipated)
While specific spectroscopic data for (3R,4S)-3,4-Dimethylpiperidin-4-ol is not available, predictions can be made based on the analysis of related structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups, the piperidine ring protons, and the hydroxyl proton. The coupling constants between the protons on the piperidine ring would be crucial in confirming the cis stereochemistry.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons bearing the methyl and hydroxyl groups would be of particular interest.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
Potential Applications and Biological Significance
The piperidin-4-ol scaffold is a key feature in a variety of pharmacologically active molecules.[7][8] Derivatives of this structure have been investigated for a range of therapeutic applications.
-
Antimicrobial and Antifungal Activity: Substituted piperidines have shown promise as antibacterial and antifungal agents.[1] The specific stereochemistry and substitution pattern of (3R,4S)-3,4-Dimethylpiperidin-4-ol could impart novel antimicrobial properties.
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Central Nervous System (CNS) Activity: The piperidine ring is a well-known pharmacophore for CNS-active drugs.[1] For instance, derivatives of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been identified as potent and selective opioid kappa receptor antagonists.[9] While (3R,4S)-3,4-Dimethylpiperidin-4-ol lacks the phenyl group, its core structure suggests potential for modulation of CNS targets.
-
Anticancer and Anti-HIV Activity: The piperidin-4-one nucleus, a precursor to piperidin-4-ols, has been incorporated into molecules with anticancer and anti-HIV activities.[3]
The biological activity of (3R,4S)-3,4-Dimethylpiperidin-4-ol would need to be determined through in vitro and in vivo screening assays to fully elucidate its therapeutic potential.
Conclusion
(3R,4S)-3,4-Dimethylpiperidin-4-ol is a chiral molecule with a promising scaffold for the development of new therapeutic agents. While specific data on this particular stereoisomer is limited, this guide has provided an in-depth overview of its fundamental properties, plausible synthetic strategies, and potential areas of application based on the rich chemistry and pharmacology of related substituted piperidines. Further research into the stereoselective synthesis and biological evaluation of this compound is warranted to unlock its full potential in drug discovery.
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